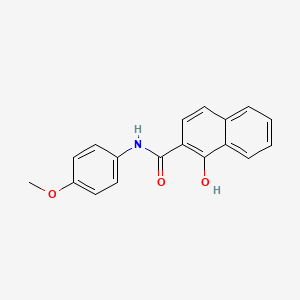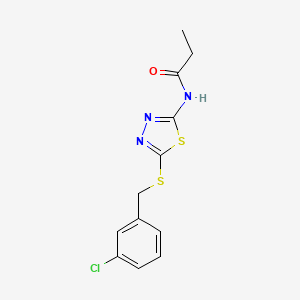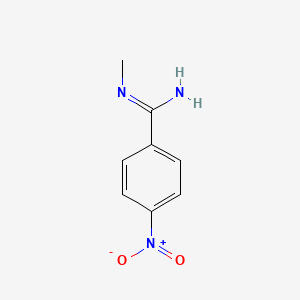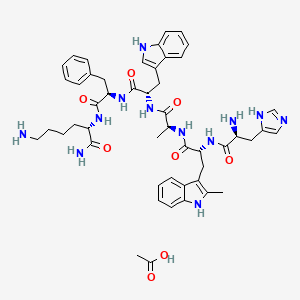![molecular formula C23H22N2O4 B12464898 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464898.png)
2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)fenil]hexahidro-1H-4,7-metanoisoindol-1,3(2H)-diona es un compuesto orgánico complejo con aplicaciones significativas en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye múltiples anillos fusionados y grupos funcionales, lo que lo convierte en un tema de interés en la química orgánica y disciplinas relacionadas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)fenil]hexahidro-1H-4,7-metanoisoindol-1,3(2H)-diona implica múltiples pasos, comenzando típicamente con la preparación del núcleo de isoindol. Este núcleo se funcionaliza luego a través de una serie de reacciones, que incluyen ciclización, oxidación y reacciones de sustitución. Los reactivos comunes utilizados en estos pasos incluyen ácidos fuertes, bases y agentes oxidantes .
Métodos de Producción Industrial
La producción industrial de este compuesto a menudo implica optimizar la ruta sintética para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto puede incluir el uso de reactores de flujo continuo y otras técnicas avanzadas de ingeniería química para garantizar una calidad de producción constante .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)fenil]hexahidro-1H-4,7-metanoisoindol-1,3(2H)-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, afectando su reactividad y propiedades.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas, presiones y niveles de pH controlados para garantizar las transformaciones deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, dependiendo del electrófilo o nucleófilo utilizado .
Aplicaciones Científicas De Investigación
2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)fenil]hexahidro-1H-4,7-metanoisoindol-1,3(2H)-diona tiene numerosas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga por su potencial actividad biológica, incluidas las interacciones con enzimas y receptores.
Medicina: Se explora por sus posibles propiedades terapéuticas, como la actividad antiinflamatoria o anticancerígena.
Industria: Se utiliza en el desarrollo de nuevos materiales, incluidos los polímeros y los composites avanzados.
Mecanismo De Acción
El mecanismo de acción de 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)fenil]hexahidro-1H-4,7-metanoisoindol-1,3(2H)-diona implica su interacción con dianas moleculares específicas, como enzimas o receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Las dianas moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)benzoico
- 1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-4,7-metanoisoindol-2-il trifluorometanosulfonato
- 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)-N,N-dietil-N-metiletanamonio
Singularidad
Lo que distingue a 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-isoindol-2-il)fenil]hexahidro-1H-4,7-metanoisoindol-1,3(2H)-diona de compuestos similares es su combinación única de características estructurales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C23H22N2O4 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
4-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C23H22N2O4/c26-20-16-3-1-2-4-17(16)21(27)24(20)14-7-9-15(10-8-14)25-22(28)18-12-5-6-13(11-12)19(18)23(25)29/h1-2,7-10,12-13,16-19H,3-6,11H2 |
Clave InChI |
MEXOGPOPICBMII-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)C6CC=CCC6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)

![2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12464841.png)
![Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate](/img/structure/B12464842.png)
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B12464848.png)
![N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide](/img/structure/B12464851.png)

![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12464855.png)



![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B12464890.png)
